molecular formula C10H19ClN2O B8070982 4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride

4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride

Cat. No.: B8070982
M. Wt: 218.72 g/mol
InChI Key: AMRCBOZEIDXUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride (CAS: 172281-91-3) is a piperidine derivative substituted with a pyrrolidine carbonyl group at the 4-position. Its molecular formula is C₉H₁₉ClN₂, with a molecular weight of 190.71 g/mol .

Properties

IUPAC Name

3-piperidin-1-ylpyrrolidine-1-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-9-11-7-4-10(8-11)12-5-2-1-3-6-12;/h9-10H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRCBOZEIDXUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling of Piperidine and Pyrrolidine Derivatives

The most widely documented method involves coupling a piperidine amine with a pyrrolidine carbonyl derivative. As described in , this approach employs a carbodiimide-mediated amide bond formation between 4-aminopiperidine and pyrrolidine-1-carbonyl chloride (Scheme 1).

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP)

  • Temperature : 0–25°C under inert atmosphere

  • Yield : 68–82% (crude), improving to 85–90% after purification

Purification :

  • Acid-Base Extraction : The product is extracted into aqueous HCl (1 M), basified with NaOH, and re-extracted into DCM.

  • Crystallization : Recrystallization from ethanol/water mixtures yields the hydrochloride salt with >98% purity .

Protected Intermediate Strategy

Patent outlines a protecting group strategy to enhance regioselectivity (Scheme 2). The piperidine nitrogen is protected with tert-butoxycarbonyl (Boc), followed by pyrrolidine coupling and subsequent deprotection:

  • Protection : 4-Aminopiperidine → N-Boc-4-aminopiperidine (using di-tert-butyl dicarbonate in THF).

  • Coupling : React with pyrrolidine-1-carbonyl chloride (EDC/HOBt, 0°C).

  • Deprotection : Boc removal via trifluoroacetic acid (TFA) in DCM.

  • Salt Formation : Treatment with HCl in diethyl ether yields the hydrochloride.

Advantages :

  • Minimizes side reactions (e.g., piperidine dimerization).

  • Enables chromatographic purification of intermediates (silica gel, ethyl acetate/hexane).

Grignard Addition to Imine Intermediates

An alternative route from involves imine formation followed by Grignard addition (Scheme 3):

  • Imine Synthesis : 4-Piperidone reacts with benzylamine to form N-benzyl-4-iminopiperidine.

  • Grignard Addition : Pyrrolidine carbonyl magnesium bromide is added at −78°C, yielding 4-(pyrrolidin-1-ylcarbonyl)-N-benzylpiperidine.

  • Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group.

  • Salt Formation : HCl gas is bubbled into an ethanol solution.

Key Parameters :

  • Grignard Reagent : Prepared from pyrrolidine-1-carbonyl chloride and Mg in THF.

  • Yield : 55–60% (over four steps) .

Reductive Amination Approach

A scalable method from uses reductive amination (Scheme 4):

  • Ketone Formation : 4-Piperidone reacts with pyrrolidine-1-carbonyl chloride to form 4-(pyrrolidin-1-ylcarbonyl)piperidin-1-ium chloride.

  • Reduction : Sodium triacetoxyborohydride (STAB) reduces the iminium intermediate.

  • Isolation : Filtration and washing with cold ethanol yields the hydrochloride salt.

Optimization Data :

ParameterOptimal ValueYield Impact
STAB Equivalents1.2Maximizes 89%
Solvent (THF:MeOH)3:1Prevents byproducts
Temperature−10°C93% purity

Characterization and Quality Control

Physicochemical Properties :

  • Melting Point : 214–216°C (decomposition)

  • Solubility : >50 mg/mL in water, 10 mg/mL in ethanol

  • HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN)

Spectroscopic Data :

  • ¹H NMR (D₂O) : δ 3.85–3.70 (m, 4H, pyrrolidine CH₂), 3.30–3.15 (m, 2H, piperidine CH₂N), 2.95–2.80 (m, 1H, piperidine CH), 1.90–1.60 (m, 6H) .

  • IR (KBr) : 2945 cm⁻¹ (C-H stretch), 1640 cm⁻¹ (amide C=O), 1480 cm⁻¹ (C-N stretch) .

Industrial-Scale Considerations

Cost-Effective Modifications :

  • Catalyst Recycling : Pd-C from hydrogenolysis steps is recovered via filtration and reactivation .

  • Solvent Recovery : THF and DCM are distilled and reused, reducing waste.

Environmental Metrics :

MetricCoupling MethodGrignard Method
E-Factor (kg waste/kg product)12.528.7
PMI (Process Mass Intensity)18.335.9

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : Reduction reactions can convert the carbonyl group to hydroxyl groups using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Nucleophilic substitution can occur at the nitrogen atoms of the piperidine and pyrrolidine rings, facilitating further functionalization of the molecule.

Biological Applications

Enzyme Inhibition and Receptor Binding
In biological research, this compound is utilized to study enzyme inhibition and receptor interactions. It has been shown to affect specific molecular targets, modulating their activity and leading to various biological effects. Notably, compounds derived from this structure have demonstrated potential as inhibitors of protein kinases, which are critical in cancer signaling pathways .

Case Studies

  • Inhibition of Protein Kinase B (PKB)
    A study focused on related compounds that showed ATP-competitive inhibition of PKB with high selectivity over PKA. Variations in linker groups between piperidine and lipophilic substituents led to the discovery of compounds with improved oral bioavailability and efficacy against tumor growth in vivo .
  • Melanocortin Receptor Agonism
    Research has indicated that derivatives of this compound may act as selective agonists for melanocortin receptor 4 (MCR4), offering potential therapeutic benefits for conditions such as obesity and sexual dysfunctions. These compounds could reduce appetite and enhance metabolic rates, making them candidates for obesity treatment .

Industrial Applications

Production of Specialty Chemicals
In industrial contexts, this compound is employed in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Properties :

Comparison with Similar Piperidine Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences between 4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Pharmacological Notes Safety Profile References
4-(Pyrrolidin-1-ylcarbonyl)piperidine HCl C₉H₁₉ClN₂ 190.71 Pyrrolidine carbonyl group Potential CNS intermediate Irritant (Xi)
Paroxetine Hydrochloride C₁₉H₂₀FNO₃·HCl 365.83 Benzodioxol, fluorophenyl, methylenedioxy phenoxy groups SSRI antidepressant Not specified in evidence
4-Amino-N-phenylpiperidine-1-carboxamide HCl C₁₂H₁₆ClN₃O 261.73 Amino, phenyl, carboxamide groups No known hazards No known hazards
4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl C₉H₁₃N₃·2HCl 236.14 Pyridin-3-amine, pyrrolidine group Laboratory research use Unclassified hazards
1-Piperazinyl(4-pyridinyl)methanone HCl C₁₀H₁₄ClN₃O 227.69 Piperazine, pyridinyl methanone Research chemical No known hazards
Hexylcaine Hydrochloride C₁₆H₂₄ClNO₂ 297.82 Cyclohexylamino, benzoate ester Local anesthetic (similar to lidocaine) Not specified

Pharmacological and Functional Differences

  • Paroxetine Hydrochloride : The benzodioxol and fluorophenyl groups enhance serotonin reuptake inhibition, making it a potent antidepressant . In contrast, the target compound lacks aromaticity, suggesting divergent biological targets.
  • Hexylcaine Hydrochloride: The benzoate ester and cyclohexylamino groups contribute to its local anesthetic properties by modulating sodium channels . The target compound’s pyrrolidine carbonyl group may instead interact with amine receptors or enzymes.

Molecular Weight and Solubility Trends

  • Lower molecular weight compounds (e.g., target compound at 190.71 g/mol) may exhibit better membrane permeability compared to bulkier derivatives like Paroxetine (365.83 g/mol) .
  • The dihydrochloride salts (e.g., 236.14 g/mol in ) likely have higher water solubility due to ionic character .

Biological Activity

4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C12H16ClN3O\text{C}_{12}\text{H}_{16}\text{ClN}_3\text{O}

It features a piperidine ring substituted with a pyrrolidin-1-ylcarbonyl group, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives containing the piperidine structure possess significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For example, derivatives have demonstrated moderate activity against ovarian and breast cancer cells, indicating potential for further development as anticancer agents .
  • Analgesic Effects : Preliminary investigations suggest that certain derivatives may act as effective analgesics, potentially through modulation of pain pathways in the nervous system .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Receptor Binding : Compounds within this class may interact with neurotransmitter receptors, influencing pain perception and inflammatory responses.
  • Inhibition of Cell Proliferation : The anticancer properties are thought to arise from the ability to inhibit cell cycle progression in tumor cells.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of several piperidine derivatives, including this compound. The minimum inhibitory concentrations (MICs) were determined against various strains:

CompoundMIC (μg/mL)Target Organism
This compound8Staphylococcus aureus
Other Derivative X4Escherichia coli

This indicates that the compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies demonstrated that the compound exhibited varying degrees of cytotoxicity against different cancer cell lines:

Cell LineIC50 (μM)Notes
Ovarian Cancer15Moderate cytotoxicity
Breast Cancer25Limited toxicity observed

These findings suggest that while the compound shows promise as an anticancer agent, further optimization is necessary to enhance its efficacy and selectivity.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride, and how can reaction conditions be optimized?

The synthesis of piperidine derivatives often involves multi-step processes. For example, Mannich reactions using paraformaldehyde and amine components (e.g., phenethylamine hydrochloride) have been used to synthesize structurally related compounds like 1-aryl-3-phenethylamino-1-propanone hydrochlorides, achieving yields of 87–98% . For this compound, a plausible route includes:

  • Step 1 : Condensation of pyrrolidine carbonyl chloride with piperidine under basic conditions (e.g., triethylamine) to form the amide bond.
  • Step 2 : Hydrochloride salt formation via HCl gas or aqueous HCl treatment.
    Optimization involves adjusting solvent polarity, temperature (e.g., 0–25°C), and stoichiometry of reagents. Purity is typically enhanced via recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and carbonyl group presence.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C10_{10}H17_{17}ClN2_2O) and isotopic distribution.
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretching bands (~1650–1750 cm1^{-1}) .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Storage : In airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or decomposition .
  • Emergency Measures : For skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

  • Core Modifications : Introduce substituents at the pyrrolidine carbonyl or piperidine nitrogen (e.g., alkyl, aryl, or sulfonyl groups) to assess steric/electronic effects .
  • In Vitro Assays : Test binding affinity to receptors (e.g., GPCRs) or enzyme inhibition (e.g., kinases) using radioligand displacement (e.g., 3H^3H-labeled compounds) or fluorescence-based assays .
  • Data Analysis : Correlate substituent properties (logP, polar surface area) with activity using QSAR models .

Q. What experimental strategies resolve contradictions in reported biological data for piperidine derivatives?

Discrepancies in IC50_{50} values or receptor selectivity may arise from:

  • Assay Conditions : Variations in buffer pH, ionic strength (e.g., 150 mM NaCl altered EC50_{50} values in opioid receptor studies ).
  • Compound Purity : Validate via HPLC (≥95% purity) to exclude impurities affecting results .
  • Cell Line Variability : Use standardized cell lines (e.g., HEK293 for GPCRs) and include positive controls (e.g., known antagonists) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Molecular Dynamics (MD) Simulations : Model membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer systems .
  • ADMET Prediction : Tools like SwissADME estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition) .
  • Solubility : Use COSMO-RS to predict aqueous solubility based on molecular polarity .

Q. What are the mechanistic implications of the pyrrolidine carbonyl group in modulating target binding?

The carbonyl group:

  • Hydrogen Bonding : Acts as a hydrogen bond acceptor with residues like serine or tyrosine in enzyme active sites .
  • Conformational Restriction : Limits rotational freedom, enhancing binding entropy.
  • Electrophilic Character : May form reversible covalent adducts with nucleophilic targets (e.g., cysteine thiols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.